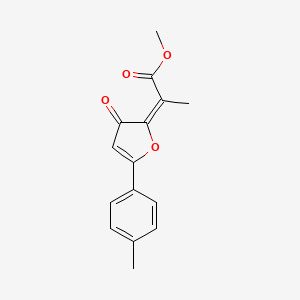
Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate is an organic compound with a complex structure that includes a furan ring, a methylphenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the furan ring. The final step involves esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and the methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-phenyl-3-oxo-2(3H)-furanylidene)propanoate
- Methyl 2-(5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene)propanoate
- Methyl 2-(5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)propanoate
Uniqueness
Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity or selectivity for certain targets.
Properties
CAS No. |
139266-43-6 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl (2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]propanoate |
InChI |
InChI=1S/C15H14O4/c1-9-4-6-11(7-5-9)13-8-12(16)14(19-13)10(2)15(17)18-3/h4-8H,1-3H3/b14-10+ |
InChI Key |
HFPHFPIWWCDESH-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C(/C)\C(=O)OC)/O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C)C(=O)OC)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















